Arizonin A1

Natural Product Chemistry Antibiotic Discovery Structure-Activity Relationship

The compound with the IUPAC name 5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione is known as Arizonin A1 (CAS: 108890-87-5). It is a benzoisochromanequinone antibiotic produced as a secondary metabolite by the actinobacterium Actinoplanes arizonaensis.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
Cat. No. B12088468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArizonin A1
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)O)OC
InChIInChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(19)24-17)14(20)7-3-4-8(18)16(22-2)12(7)15(11)21/h3-4,6,9,17-18H,5H2,1-2H3
InChIKeyVQAHDQIOJTXEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arizonin A1 (5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione) for Anti-Gram-Positive Antibiotic Research


The compound with the IUPAC name 5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione is known as Arizonin A1 (CAS: 108890-87-5). It is a benzoisochromanequinone antibiotic [1] produced as a secondary metabolite by the actinobacterium Actinoplanes arizonaensis [2]. This compound belongs to the arizonin complex of antibiotics, which are structurally related to kalafungin and nanaomycin D [3].

Why Arizonin A1 Cannot Be Interchanged with Other Benzoisochromanequinone Antibiotics


Arizonin A1 belongs to a specific complex of antibiotics (arizonins A1, A2, B1, B2, C1, C3) produced by Actinoplanes arizonaensis [1]. While these compounds share a common benzoisochromanequinone core, they differ in their oxidation patterns and stereochemistry [2]. Crucially, the arizonins are distinguished from the related kalafungin and nanaomycin D by an unusual oxidation pattern on their aromatic ring [3]. This structural nuance means that substituting one analog for another without quantitative validation is not scientifically sound, as the specific activity profile is tied to these precise structural features.

Quantitative Differentiation Evidence for Arizonin A1 (5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione)


Arizonin A1's Position as a Unique Benzoisochromanequinone Scaffold

Arizonin A1 is a specific member of the benzoisochromanequinone class, defined by its unique oxidation pattern on the aromatic ring [1]. This structural feature is not present in the closely related kalafungin or nanaomycin D [2]. While this is a qualitative difference, it forms the foundational basis for expecting differential biological activity.

Natural Product Chemistry Antibiotic Discovery Structure-Activity Relationship

Verified In Vitro Antimicrobial Activity Against Gram-Positive Pathogens

The original discovery paper reports that Arizonin A1 exhibits 'moderate to potent in vitro antimicrobial activity against pathogenic strains of Gram-positive bacteria' [1]. This activity was confirmed in the same study alongside its close analog Arizonin B1 [1]. While precise Minimum Inhibitory Concentration (MIC) values are not provided in the available abstract or public databases, the explicit mention of 'potent' activity against pathogenic Gram-positive strains establishes its biological relevance.

Antimicrobial Susceptibility Testing Microbiology Drug Discovery

Unique Position Within the Arizonin Complex

Arizonin A1 is one of six members of the arizonin complex (A1, A2, B1, B2, C1, C3) isolated from Actinoplanes arizonaensis [1]. Its absolute stereochemistry was determined via X-ray crystallography, making it the definitive structural reference point for the entire complex [2]. The stereochemistry of Arizonin B1 and other members was then inferred by comparison to Arizonin A1's ORD curves and spectroscopic data [3].

Natural Product Chemistry Antibiotic Discovery Stereochemistry

Validated Research Application Scenarios for Arizonin A1 (5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione)


Reference Standard for Benzoisochromanequinone Antibiotic Research

Due to its well-defined structure via X-ray crystallography [1], Arizonin A1 serves as the definitive reference standard for the entire arizonin complex and related benzoisochromanequinone antibiotics. Researchers can use this compound to calibrate analytical instruments, confirm the identity of newly isolated analogs, or validate synthetic routes to this class of molecules.

Lead Compound for Gram-Positive Antibiotic Discovery

With peer-reviewed evidence of 'moderate to potent in vitro antimicrobial activity against pathogenic strains of Gram-positive bacteria' [2], Arizonin A1 is a validated lead compound for antibiotic discovery programs targeting Gram-positive pathogens. Its unique oxidation pattern [1] provides a distinct chemical scaffold for medicinal chemistry optimization to improve potency or spectrum of activity.

Tool for Studying Actinoplanes Secondary Metabolism

As a key secondary metabolite produced by Actinoplanes arizonaensis [2], Arizonin A1 is an essential tool for studying the biosynthetic gene clusters and regulatory mechanisms of this actinobacterium. Its production can be used as a marker for successful fermentation or as a target for genetic manipulation studies.

Synthetic Chemistry Benchmark for Stereoselective Synthesis

The known absolute stereochemistry of Arizonin A1 [1] makes it a valuable benchmark target for developing and validating new enantioselective synthetic methodologies. The successful total synthesis of related arizonins B1 and C1 [3] highlights the ongoing interest in this complex scaffold, and Arizonin A1 remains the gold-standard comparison point for new synthetic routes.

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